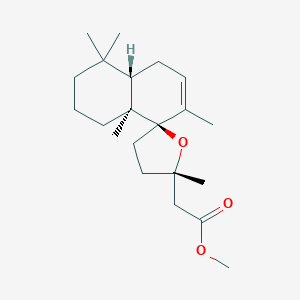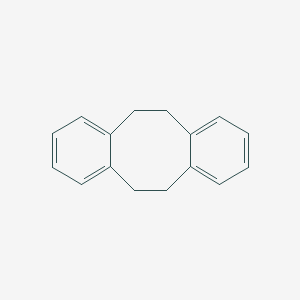
Dibenzocycloocta-1,5-dieno
Descripción general
Descripción
Dibenzocycloocta-1,5-diene is an organic compound characterized by a rigid-flexible-rigid structure. It consists of a cyclooctadiene ring fused with two benzene rings. This compound is known for its unique conformational flexibility, allowing it to switch between “Boat” and “Chair” conformations with relatively low activation energy .
Synthetic Routes and Reaction Conditions:
Double Ortho Friedel-Crafts Alkylation: One of the primary methods for synthesizing dibenzocycloocta-1,5-diene involves the double ortho Friedel-Crafts alkylation of benzaldehyde with trimethylsilyl iodide.
Alternative Methods: Other methods include the use of commercially available reagents to achieve efficient synthesis with overall yields of around 41-43%.
Industrial Production Methods:
- Industrial production methods typically involve large-scale application of the double ortho Friedel-Crafts alkylation, optimized for higher yields and purity .
Types of Reactions:
Oxidation: Dibenzocycloocta-1,5-diene can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert dibenzocycloocta-1,5-diene into more saturated compounds.
Substitution: Substitution reactions, particularly involving arene substituents, can tailor the compound’s properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
Dibenzocycloocta-1,5-diene has a wide range of applications in scientific research:
Mecanismo De Acción
Mode of Action
Dibenzocycloocta-1,5-diene is characterized by its ability to undergo conformational changes . This compound, a rigid-flexible-rigid organic moiety, can switch between “Boat” and “Chair” conformations . The activation energy required for this transformation is around 42 kJ/mol, significantly lower than that of many existing submolecular shape-changing units . This low-energy switching mimics biological systems and could potentially be harnessed for various applications .
Result of Action
The molecular and cellular effects of Dibenzocycloocta-1,5-diene’s action are largely unexplored. Its low-energy conformational switching could potentially be used to control biological processes, such as ion channel regulation and drug release .
Action Environment
Environmental factors, such as temperature, can influence the action of Dibenzocycloocta-1,5-diene. For instance, raising the temperature from -60 °C to 60 °C can facilitate the conversion of the “Boat” conformation to the “Chair” conformation .
Comparación Con Compuestos Similares
Dibenzo[a,e]cyclooctene: This compound shares a similar structure but differs in its conformational flexibility and activation energy requirements.
Dibenzocyclooctatetraene: Another related compound, known for its unique electronic properties and applications in organic electronics.
Uniqueness:
Propiedades
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQPMHABIFETBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308658 | |
| Record name | Dibenzocycloocta-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-59-9 | |
| Record name | Cyclo-di-o-xylylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzocycloocta-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


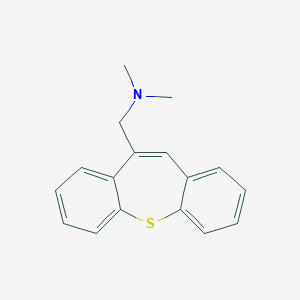
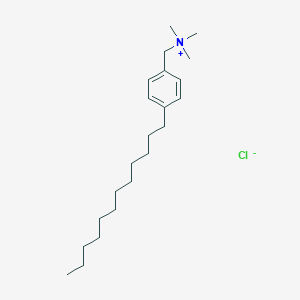

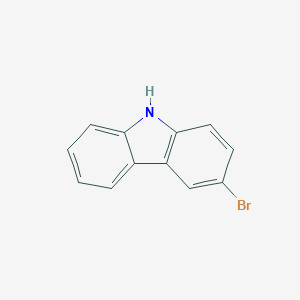

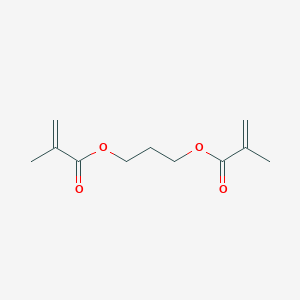


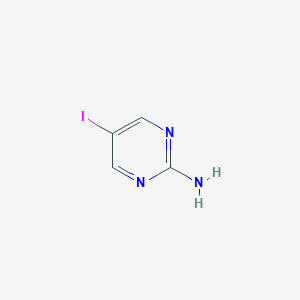

![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)
